molecular formula C9H16OS2 B3269692 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one CAS No. 51507-09-6

4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one

Cat. No.: B3269692
CAS No.: 51507-09-6
M. Wt: 204.4 g/mol
InChI Key: YRBXZGSBBRNDSB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one: is an organic compound with the molecular formula C9H16OS2. It is characterized by the presence of two methylsulfanyl groups attached to a pent-1-en-3-one backbone. This compound is notable for its unique structural features, including a ketone group and two sulfide groups, which contribute to its distinct chemical properties.

Scientific Research Applications

Chemistry: 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used to study the effects of sulfide-containing molecules on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and pharmaceuticals. It can be employed in the synthesis of intermediates for various industrial processes.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one typically involves the reaction of 4,4-dimethylpent-1-en-3-one with methylsulfanyl reagents under controlled conditions. One common method includes the use of methyl iodide and sodium methylsulfide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide groups, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.

    Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the sulfide groups can undergo oxidation or substitution. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4,4-Dimethyl-1,1-di(methylthio)pent-1-en-3-one: Similar structure but with different substituents.

    4,4-Dimethyl-1,1-bis(ethylsulfanyl)pent-1-en-3-one: Contains ethylsulfanyl groups instead of methylsulfanyl groups.

Uniqueness: 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both ketone and sulfide groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4,4-dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OS2/c1-9(2,3)7(10)6-8(11-4)12-5/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBXZGSBBRNDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C(SC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384829
Record name 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51507-09-6
Record name 4,4-Dimethyl-1,1-bis(methylsulfanyl)pent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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